5-iodo-2,3-diphenyl-1H-benzo[g]indole
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Overview
Description
5-iodo-2,3-diphenyl-1H-benzo[g]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2,3-diphenyl-1H-benzo[g]indole typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed 2,3-diphenyl-1H-benzo[g]indole. This can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-iodo-2,3-diphenyl-1H-benzo[g]indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Coupling Reactions: The phenyl groups can participate in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2,3-diphenyl-1H-benzo[g]indole.
Scientific Research Applications
5-iodo-2,3-diphenyl-1H-benzo[g]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-2,3-diphenyl-1H-benzo[g]indole involves its interaction with molecular targets such as enzymes or receptors. The iodine and phenyl groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-diphenyl-1H-benzo[g]indole: Lacks the iodine substitution, which can affect its reactivity and biological activity.
5-bromo-2,3-diphenyl-1H-benzo[g]indole: Similar structure but with bromine instead of iodine, leading to different chemical properties.
5-chloro-2,3-diphenyl-1H-benzo[g]indole: Chlorine substitution results in distinct reactivity compared to the iodine derivative.
Uniqueness
The presence of the iodine atom in 5-iodo-2,3-diphenyl-1H-benzo[g]indole makes it unique among its analogs
Properties
IUPAC Name |
5-iodo-2,3-diphenyl-1H-benzo[g]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN/c25-21-15-20-22(16-9-3-1-4-10-16)23(17-11-5-2-6-12-17)26-24(20)19-14-8-7-13-18(19)21/h1-15,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUFNNORBFVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C4=CC=CC=C43)I)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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